molecular formula C19H18Si B13691258 Trimethyl(pyren-1-YL)silane CAS No. 18662-97-0

Trimethyl(pyren-1-YL)silane

Cat. No.: B13691258
CAS No.: 18662-97-0
M. Wt: 274.4 g/mol
InChI Key: DMIGELKVNORUHZ-UHFFFAOYSA-N
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Description

Pyrene, a polycyclic aromatic hydrocarbon (PAH), imparts significant π-conjugation and electronic properties to the molecule, making it relevant in materials science and organic electronics.

Synthesis: The compound is synthesized via the GP4 method, a well-established protocol for silane derivatives, using 1-(pyren-1-yl)ethanol and appropriate silicon precursors (e.g., chlorotrimethylsilane) . This method yields the product as a colorless oil with a high yield of 97% .

Characterization: Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), which identifies characteristic shifts for the pyrenyl group (e.g., aromatic protons at δ ~7.5–8.5 ppm) and the trimethylsilane moiety (Si–CH₃ at δ ~0 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) further validates the molecular formula .

Properties

CAS No.

18662-97-0

Molecular Formula

C19H18Si

Molecular Weight

274.4 g/mol

IUPAC Name

trimethyl(pyren-1-yl)silane

InChI

InChI=1S/C19H18Si/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3

InChI Key

DMIGELKVNORUHZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of Trimethyl(pyren-1-YL)silane typically involves the Sonogashira coupling reaction, where 1-bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

Trimethyl(pyren-1-YL)silane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Trimethyl(pyren-1-YL)silane involves its ability to participate in radical reactions. The trimethylsilyl group can stabilize radical intermediates, making it a useful reagent in radical-based organic synthesis. The compound can also undergo photochemical reactions, where the pyrene moiety absorbs light and undergoes electronic transitions, leading to various photophysical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl(pyren-1-yl)silane belongs to a broader class of aryl- and alkoxy-substituted silanes. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents on Silicon Physical State Yield (%) Melting Point (°C) Key Spectral Data (NMR Shifts) Reference
This compound Pyrenyl, three methyl groups Colorless oil 97 N/A Aromatic H: δ 7.5–8.5; Si–CH₃: δ 0
Triphenyl(1-(pyren-1-yl)ethoxy)silane Pyrenylethoxy, three phenyl Colorless oil 96 N/A Aromatic H: δ 7.0–8.5; Si–O: δ 1.5
Tri(naphthalen-2-yl)(1-(pyren-1-yl)ethoxy)silane Pyrenylethoxy, three naphthyl White solid 79 112 Aromatic H: δ 6.8–8.6; Si–O: δ 1.4
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n) Phenylbutenyloxy, three methyl N/A 37 N/A Olefinic H: δ 5.5–6.2
Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane Ethynylpyran, three ethyl Colorless oil 86 N/A Alkyne C: δ 85–95; [α]D: +105.8°
Trimethyl-1-naphthalenylsilane Naphthyl, three methyl N/A N/A N/A Aromatic H: δ 7.2–8.2

Key Observations:

Structural Influence on Physical Properties: Bulky aromatic groups (e.g., pyrenyl, naphthyl) tend to produce oils, while smaller substituents (e.g., phenyl in Triphenyl(1-(pyren-1-yl)ethoxy)silane) or polar groups (e.g., ethoxy in Tri(naphthalen-2-yl) derivatives) can lead to solids with defined melting points .

Synthetic Efficiency: The GP4 method consistently achieves high yields (>95%) for pyrenyl silanes, whereas other routes (e.g., enol ether silanes like 6n) yield <40% due to competing side reactions .

Spectroscopic Trends :

  • ²⁹Si NMR shifts vary with substituents: this compound shows δ ~10–15 ppm for Si–C bonds, while ethoxy-substituted silanes (e.g., Triphenyl(1-(pyren-1-yl)ethoxy)silane) exhibit δ ~–20 ppm due to Si–O bonding .

Functional Group Reactivity :

  • Alkynyl silanes (e.g., Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane) exhibit distinct reactivity in cross-coupling reactions compared to aryl silanes, which are more stable under acidic conditions .

Research Implications

This compound’s high yield and stability make it suitable for applications in organic semiconductors and as a fluorescent probe. Its analogues, such as Tri(naphthalen-2-yl) derivatives, may offer tunable electronic properties for optoelectronic devices. Further studies should explore substituent effects on charge transport and photoluminescence quantum yields.

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